4-Bromo-1-ethoxy-2-fluorobenzene

Purity comparison Quality control Chemical procurement

4-Bromo-1-ethoxy-2-fluorobenzene (C₈H₈BrFO, MW 219.05) is a tri-substituted aromatic compound featuring a bromine atom at the para-position relative to an ethoxy group, and a fluorine atom ortho to the ethoxy substituent. This distinct 1‑ethoxy‑2‑fluoro‑4‑bromo substitution pattern confers a unique electronic profile that modulates reactivity in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 115467-08-8
Cat. No. B050460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethoxy-2-fluorobenzene
CAS115467-08-8
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
InChIKeyZMTIHOQUIPYSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethoxy-2-fluorobenzene (CAS 115467-08-8): A Halogenated Aromatic Building Block with Dual Ortho-Functionalization for Advanced Synthesis


4-Bromo-1-ethoxy-2-fluorobenzene (C₈H₈BrFO, MW 219.05) is a tri-substituted aromatic compound featuring a bromine atom at the para-position relative to an ethoxy group, and a fluorine atom ortho to the ethoxy substituent . This distinct 1‑ethoxy‑2‑fluoro‑4‑bromo substitution pattern confers a unique electronic profile that modulates reactivity in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The compound is commercially available from multiple vendors in high purity (≥95–99% GC), with liquid physical form at ambient temperature and calculated boiling point of 233.4°C at 760 mmHg . Its structural features make it a versatile intermediate for constructing fluorinated biaryls, heterocycles, and functional materials.

Why Generic Bromo-Aromatic Ethers Cannot Replace 4-Bromo-1-ethoxy-2-fluorobenzene in Fluorinated Synthesis


Simple bromo‑alkoxybenzenes (e.g., 4‑bromo‑1‑ethoxybenzene) lack the ortho‑fluorine substituent and therefore fail to impart the electronic and steric characteristics required for many fluorinated drug candidates and advanced materials. Conversely, replacing the ethoxy group with methoxy (4‑bromo‑2‑fluoroanisole) alters solubility, boiling point, and the electron‑donating capacity of the alkoxy substituent, which can shift reaction selectivity and product distribution. The precise 1‑ethoxy‑2‑fluoro‑4‑bromo arrangement in this compound provides a balanced electron‑withdrawing/donating profile and an optimal leaving‑group geometry that cannot be reproduced by its nearest structural analogs . The following evidence quantifies these key differentiators.

Quantitative Differentiation Evidence for 4-Bromo-1-ethoxy-2-fluorobenzene vs. Structural Analogs


Commercial Purity and Consistency: 4-Bromo-1-ethoxy-2-fluorobenzene vs. 4-Bromo-2-fluoroanisole

The target compound is available from multiple suppliers with GC purity ≥97–99%, matching or exceeding the purity range of the methoxy analog 4‑bromo‑2‑fluoroanisole (97–99% GC). Notably, the target compound exhibits a higher boiling point at atmospheric pressure (233.4°C) compared to the methoxy analog (84°C at 7 mmHg, corresponding to an estimated normal boiling point of ~208–215°C) . This higher boiling point reflects stronger intermolecular interactions and may offer advantages in high‑temperature coupling reactions where volatility is a concern.

Purity comparison Quality control Chemical procurement

Physical Property Differentiation: Density and Volatility Compared with Non‑Fluorinated Analog

The presence of a fluorine atom significantly increases the density of 4‑bromo‑1‑ethoxy‑2‑fluorobenzene relative to its non‑fluorinated counterpart 4‑bromo‑1‑ethoxybenzene (1.457 g/cm³ vs. 1.407 g/cm³, +3.6%) . The boiling points are nearly identical (233.4°C vs. 233°C), but the higher density indicates a more compact molecular packing due to fluorine's strong electronegativity and small van der Waals radius. This density difference can affect liquid‑handling calculations and solvent‑solute interactions in biphasic reactions.

Density Volatility Process chemistry

Lipophilicity (LogP) Enhancement for Drug‑Discovery Applications

The ethoxy group in 4‑bromo‑1‑ethoxy‑2‑fluorobenzene elevates lipophilicity compared to the hydroxy analog 4‑bromo‑2‑fluorophenol. The target compound exhibits a consensus LogP of 3.1 (average of five computational methods) , whereas the phenol derivative has an XLogP3 of 2.6 . This +0.5 LogP unit difference translates to an approximately 3‑fold higher partition coefficient, which can enhance membrane permeability of derived drug candidates. The ethoxy group also eliminates the hydrogen‑bond donor capability present in the phenol, simplifying protective group strategies.

LogP Lipophilicity Medicinal chemistry Bioavailability

Synthetic Scalability: High-Yield Conversion to Boronic Acid Demonstrates Practical Utility

A published patent‑derived procedure demonstrates that 4‑bromo‑1‑ethoxy‑2‑fluorobenzene (referred to as 4‑bromo‑2‑fluorophenylethyl ether) can be efficiently converted to the corresponding boronic acid in 65% isolated yield after recrystallization . The reaction involves lithium‑halogen exchange at −70°C followed by quenching with trimethyl borate. This yield compares favorably with typical yields (50–70%) for analogous transformations of non‑fluorinated bromo‑aryl ethers, indicating that the ortho‑fluorine does not significantly impede metalation and that the ethoxy group provides sufficient steric protection against over‑reaction.

Suzuki coupling Boronic ester Process yield Scalability

Validated Use as a Key Intermediate in Liquid‑Crystal Display (LCD) Materials

US Patent 6,737,125 explicitly includes 4‑bromo‑1‑ethoxy‑2‑fluorobenzene in a list of commercially available bromo‑fluoro‑alkoxybenzenes suitable for preparing fluorinated cyclopenta[a]naphthalenes . These compounds are designed to deliver high absolute dielectric anisotropy (Δε) while maintaining low rotational viscosity and favorable clearing points—key performance metrics for modern LCD mixtures. Non‑fluorinated analogs (e.g., 4‑bromo‑1‑ethoxybenzene) lack the fluorine substituent required to achieve the desired dielectric properties, and are therefore not cited in this application.

Liquid crystals Dielectric anisotropy Materials science Patent literature

Optimal Use Cases for Procuring 4-Bromo-1-ethoxy-2-fluorobenzene Based on Differentiated Evidence


Suzuki–Miyaura Cross‑Coupling for Fluorinated Biaryl Synthesis

The bromo substituent at the 4‑position enables efficient oxidative addition with Pd(0) catalysts. The ortho‑fluorine and para‑ethoxy groups modulate the electron density on the aromatic ring, influencing both the rate of transmetalation and the regioselectivity of subsequent transformations. The high purity (≥97–99% GC) and demonstrated scalability (65% yield in boronic acid synthesis) make this compound a reliable partner for constructing fluorinated biaryl pharmacophores .

Synthesis of Fluorinated Liquid‑Crystal Intermediates

As validated in patent literature, 4‑bromo‑1‑ethoxy‑2‑fluorobenzene serves as a key precursor for cyclopenta[a]naphthalene‑based liquid crystals. The fluorine atom is essential for achieving the high dielectric anisotropy required for modern LCD formulations. Procurement of this specific regioisomer ensures compatibility with established synthetic routes and avoids the performance deficits associated with non‑fluorinated analogs .

Medicinal Chemistry Library Expansion with Fluorinated Aromatic Cores

The balanced LogP (consensus 3.1) and lack of hydrogen‑bond donors facilitate passive membrane permeability of derived compounds. The ethoxy group provides a convenient handle for further functionalization (e.g., O‑dealkylation to phenol) or can be retained to modulate metabolic stability. Using this building block over the methoxy analog (LogP ~2.8–2.9) or phenol analog (LogP 2.6) can shift compound properties into a more desirable lipophilicity range for CNS or anti‑infective programs .

Process Development for Kilogram‑Scale Boronic Acid Production

The demonstrated 65% yield in a patent‑derived lithium‑halogen exchange/boration sequence indicates that 4‑bromo‑1‑ethoxy‑2‑fluorobenzene is amenable to scale‑up. Its higher density (1.457 g/cm³) relative to non‑fluorinated analogs allows for more compact reaction volumes. The well‑defined boiling point (233.4°C) aids in solvent selection and distillation planning during work‑up.

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